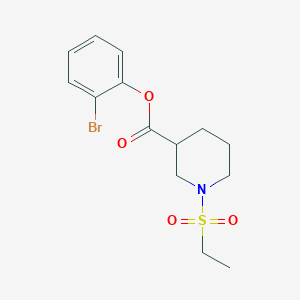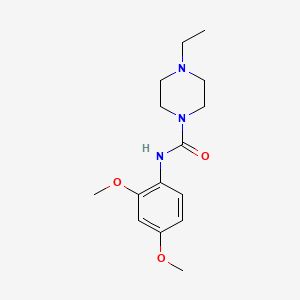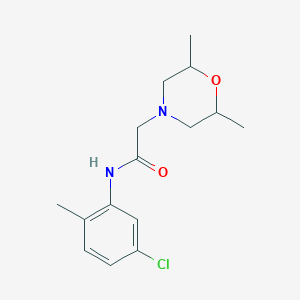
2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is commonly used in the synthesis of various drugs and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the progression of various diseases. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate in lab experiments is its high solubility and bioavailability. This compound can be easily administered to animal models and has shown promising results in various preclinical studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research and development of 2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate. One potential direction is the development of new drugs and pharmaceuticals based on this compound. This compound has shown promising results in the treatment of various diseases and could be further developed into new therapeutics. Another potential direction is the optimization of the synthesis method for this compound. This could lead to more efficient and cost-effective production of this compound, which could facilitate its use in various scientific research applications.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases and has a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. However, the development of new drugs and pharmaceuticals based on this compound could have a significant impact on the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate involves the reaction of 2-bromobenzoic acid with ethylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine and subsequently treated with sodium hydroxide to obtain the final product. This method is widely used in the pharmaceutical industry for the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-bromophenyl 1-(ethylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential use as a drug delivery system due to its high solubility and bioavailability.
Propiedades
IUPAC Name |
(2-bromophenyl) 1-ethylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-2-21(18,19)16-9-5-6-11(10-16)14(17)20-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUGUPQHGELOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5320277.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![N-(2-chlorophenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5320296.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)

![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)
![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)
